3,5-Di-(4-Chlorobenzoyl)-2-deoxyribofuranosyl-1-chloride
Overview
Description
“3,5-Di-(4-Chlorobenzoyl)-2-deoxyribofuranosyl-1-chloride” is a chemical compound with the molecular formula C19H15Cl3O5 and a molecular weight of 429.67 . It is a white solid and is used in the synthesis of nucleotide analogs .
Physical And Chemical Properties Analysis
“3,5-Di-(4-Chlorobenzoyl)-2-deoxyribofuranosyl-1-chloride” has a melting point of 110-118°C (dec.) and a predicted boiling point of 530.6±50.0 °C . Its predicted density is 1.46±0.1 g/cm3 . It is slightly soluble in chloroform and ethyl acetate . It is unstable in solution .Scientific Research Applications
Structural and Mechanistic Insights
- Chloride compounds play a significant role in the study of polymer degradation, particularly in understanding the thermal degradation of poly(vinyl chloride) (PVC). Research in this area provides insights into the mechanisms of dehydrochlorination and the formation of labile defects during polymerization, which are crucial for developing materials with improved stability and performance (Starnes, 2002).
Environmental Impact and Treatment
- The presence of chloride ions in water treatment processes can influence the effectiveness of advanced oxidation processes (AOPs), with varying impacts on the degradation of organic substrates and the potential formation of chlorinated by-products. Understanding these dynamics is essential for improving water treatment strategies and minimizing environmental impacts (Oyekunle et al., 2021).
Soil and Plant Interaction
- Chloride plays a crucial role in soils and plant nutrition, affecting plant growth and development. Research in this area focuses on the uptake and movement of chloride within plants, its essential roles in osmoregulation, and its impact on crop yield and quality (White & Broadley, 2001).
Toxicological Studies
- The toxicological profile of chlorinated compounds, including their potential effects on human health and the environment, is a critical area of research. Studies in this domain explore the mechanisms of toxicity, environmental persistence, and the implications for regulatory standards and public health (Cooper et al., 2011).
Safety and Hazards
properties
IUPAC Name |
[(2R,3S,5R)-3-(4-chlorobenzoyl)oxy-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2N2O7/c1-2-14-12-29(25(33)28-22(14)30)21-11-19(36-24(32)16-5-9-18(27)10-6-16)20(35-21)13-34-23(31)15-3-7-17(26)8-4-15/h3-10,12,19-21H,2,11,13H2,1H3,(H,28,30,33)/t19-,20+,21+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKMNEQELHMKIT-PWRODBHTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Cl2N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701019344 | |
Record name | 3',5'-Bis-O-(4-chlorobenzoyl)-2'-deoxy-5-ethyluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701019344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25137-84-2 | |
Record name | Uridine, 2′-deoxy-5-ethyl-, 3′,5′-bis(4-chlorobenzoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25137-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3',5'-Bis-O-(4-chlorobenzoyl)-2'-deoxy-5-ethyluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701019344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Uridine, 2'-deoxy-5-ethyl-, 3',5'-bis(4-chlorobenzoate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.630 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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